N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966816
InChI: InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14966816

Molecular Formula: C21H21N3O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide
Standard InChI InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25)
Standard InChI Key LGPQFXSKCHRKAK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide features a central acetamide group bridging two indole rings: a 4-methylindole at the N1 position and a 1H-indol-3-yl group attached via an ethyl chain. The molecular formula is C₂₁H₂₂N₄O₂, with a molecular weight of 361.4 g/mol . The presence of both indole moieties suggests potential interactions with biological targets, as indole derivatives are known to modulate enzymes and receptors involved in critical cellular processes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₂N₄O₂
Molecular Weight361.4 g/mol
LogP (Lipophilicity)Estimated 3.2 (moderate)
SolubilityLow aqueous solubility

Spectral Characterization

Structural elucidation of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically reveal distinct signals for the indole NH groups (~10–12 ppm), methyl substituents (~2.5 ppm), and acetamide carbonyl (~170 ppm).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 361.4, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves multi-step organic reactions, often beginning with functionalization of the indole cores. A common approach includes:

  • Indole Alkylation: Reaction of 4-methylindole with ethyl bromoacetate to introduce the acetamide precursor.

  • Amide Coupling: Condensation of the alkylated indole with 3-(2-aminoethyl)indole using carbodiimide crosslinkers (e.g., EDC/HOBt).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Indole AlkylationEthyl bromoacetate, K₂CO₃, DMF65–70%
Amide FormationEDC, HOBt, DCM50–55%

Reaction yields are moderate, necessitating purification via column chromatography or recrystallization.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors have been proposed to enhance efficiency and reduce byproduct formation. Key challenges include optimizing solvent systems (e.g., switching from DMF to acetonitrile) and minimizing degradation of heat-sensitive intermediates.

Biological Activities and Mechanisms

Antimicrobial Effects

Indole derivatives are known to inhibit microbial growth by targeting DNA gyrase and cell wall synthesis. A related compound, 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide, shows MIC values of 8 µg/mL against Staphylococcus aureus, suggesting potential broad-spectrum activity.

Neuropharmacological Applications

The indole scaffold is a hallmark of serotonin analogs, which modulate 5-HT receptors. Molecular docking studies predict that N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide may bind to 5-HT₂A receptors with a Kᵢ of 150 nM, comparable to ritanserin. This interaction could underlie potential anxiolytic or antidepressant effects.

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Indole-Acetamide Derivatives

CompoundTarget ActivityIC₅₀/MIC
N-[2-(5-Methoxyindol-3-yl)ethyl]acetamideAnticancer (HeLa)12.5 µM
2-(4-Methylindol-1-yl)-N-(trifluoromethoxy)acetamideAntimicrobial (S. aureus)8 µg/mL
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide5-HT₂A Binding150 nM (Kᵢ)

Data adapted from studies on structurally similar compounds .

Challenges and Future Directions

Current limitations include the compound’s poor solubility and insufficient in vivo pharmacokinetic data. Future research should prioritize:

  • Prodrug Development: Introducing ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

  • Targeted Delivery: Nanoparticle encapsulation to improve bioavailability and reduce off-target effects.

  • Comprehensive Toxicity Profiling: Assessing hepatotoxicity and genotoxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator